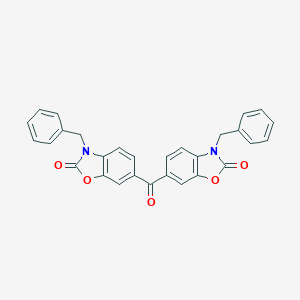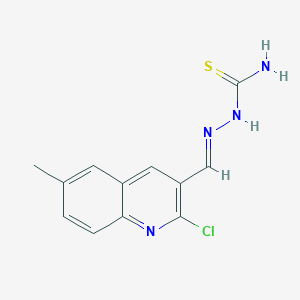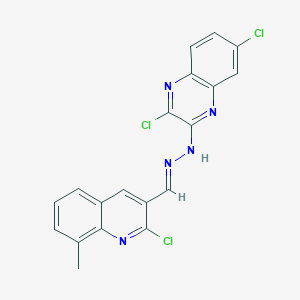
3-Benzyl-6-(3-benzyl-2-oxo-1,3-benzoxazole-6-carbonyl)-1,3-benzoxazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-6-(3-benzyl-2-oxo-1,3-benzoxazole-6-carbonyl)-1,3-benzoxazol-2-one is a chemical compound that belongs to the family of benzoxazoles. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
作用機序
The mechanism of action of 3-Benzyl-6-(3-benzyl-2-oxo-1,3-benzoxazole-6-carbonyl)-1,3-benzoxazol-2-one is not fully understood. However, several studies have suggested that this compound exerts its antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis (programmed cell death). This compound has also been reported to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Benzyl-6-(3-benzyl-2-oxo-1,3-benzoxazole-6-carbonyl)-1,3-benzoxazol-2-one have been studied extensively in vitro and in vivo. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. Moreover, this compound has also been reported to inhibit the growth of bacteria and fungi.
実験室実験の利点と制限
The advantages of using 3-Benzyl-6-(3-benzyl-2-oxo-1,3-benzoxazole-6-carbonyl)-1,3-benzoxazol-2-one in lab experiments include its high potency, selectivity, and reproducibility. However, the limitations of using this compound include its low solubility in water and its potential toxicity to healthy cells.
将来の方向性
There are several future directions for the research on 3-Benzyl-6-(3-benzyl-2-oxo-1,3-benzoxazole-6-carbonyl)-1,3-benzoxazol-2-one. Firstly, the mechanism of action of this compound needs to be further elucidated to fully understand its antitumor activity. Secondly, the potential applications of this compound in other fields such as material science and organic synthesis need to be explored. Finally, the development of more efficient and reproducible synthesis methods for this compound is necessary to facilitate its widespread use in scientific research.
Conclusion:
In conclusion, 3-Benzyl-6-(3-benzyl-2-oxo-1,3-benzoxazole-6-carbonyl)-1,3-benzoxazol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. This compound has been found to exhibit significant antitumor activity against various cancer cell lines, and its mechanism of action needs to be further elucidated. The development of more efficient and reproducible synthesis methods for this compound is necessary to facilitate its widespread use in scientific research.
合成法
The synthesis of 3-Benzyl-6-(3-benzyl-2-oxo-1,3-benzoxazole-6-carbonyl)-1,3-benzoxazol-2-one involves the reaction of 3-aminobenzoic acid with benzaldehyde in the presence of acetic anhydride and phosphoric acid. The resulting product is then treated with acetic anhydride and sodium acetate to obtain the final compound. This synthesis method has been reported in various research articles and has been found to be efficient and reproducible.
科学的研究の応用
3-Benzyl-6-(3-benzyl-2-oxo-1,3-benzoxazole-6-carbonyl)-1,3-benzoxazol-2-one has been extensively studied for its potential applications in medicinal chemistry. This compound has been found to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, this compound has also been reported to possess antibacterial and antifungal properties.
特性
CAS番号 |
190074-19-2 |
|---|---|
製品名 |
3-Benzyl-6-(3-benzyl-2-oxo-1,3-benzoxazole-6-carbonyl)-1,3-benzoxazol-2-one |
分子式 |
C29H20N2O5 |
分子量 |
476.5 g/mol |
IUPAC名 |
3-benzyl-6-(3-benzyl-2-oxo-1,3-benzoxazole-6-carbonyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C29H20N2O5/c32-27(21-11-13-23-25(15-21)35-28(33)30(23)17-19-7-3-1-4-8-19)22-12-14-24-26(16-22)36-29(34)31(24)18-20-9-5-2-6-10-20/h1-16H,17-18H2 |
InChIキー |
PKGVVMPOWWFWIV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(=O)C4=CC5=C(C=C4)N(C(=O)O5)CC6=CC=CC=C6)OC2=O |
正規SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(=O)C4=CC5=C(C=C4)N(C(=O)O5)CC6=CC=CC=C6)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304576.png)
![2-[4-chloro-2-(4-isoxazolyl)phenoxy]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304578.png)

![(6E)-6-[[2-[3-(2-hydroxyethylsulfanyl)quinoxalin-2-yl]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304583.png)
![(3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone](/img/structure/B304584.png)
![[3-(5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304585.png)
![N'-[(4-chloro-2H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304588.png)

![5-[2-(4-bromophenyl)-2-oxoethyl]-8-nitro-1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304591.png)
![8-nitro-5-(2-oxo-2-phenylethyl)-1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304592.png)
![2-[4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-N'-[(3-chloro-2-quinoxalinyl)methylene]acetohydrazide](/img/structure/B304594.png)

![2-(4-chlorophenyl)-11H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[6,5-b]quinolin-11-ol](/img/structure/B304598.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-[2-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide](/img/structure/B304599.png)